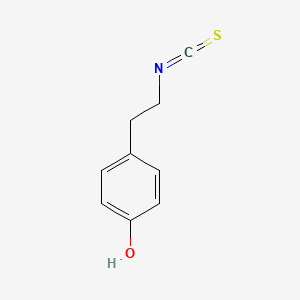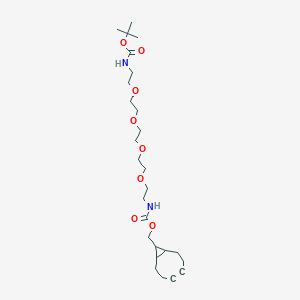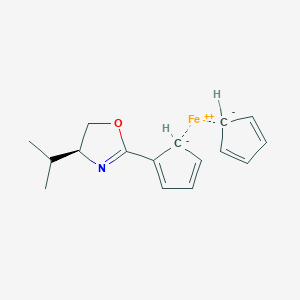![molecular formula C9H10ClFO B13708709 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene CAS No. 182949-79-7](/img/structure/B13708709.png)
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene is an organic compound with the molecular formula C9H10ClFO It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the para position, and a 2-(chloromethoxy)ethyl group is attached to the benzene ring at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzyl alcohol with chloromethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluorobenzyl alcohol+Chloromethyl ethyl etherNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Chloromethoxy)ethyl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-[2-(Chloromethoxy)ethyl]-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-[2-(Chloromethoxy)ethyl]-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications in medicinal chemistry and drug development.
Propiedades
Número CAS |
182949-79-7 |
|---|---|
Fórmula molecular |
C9H10ClFO |
Peso molecular |
188.62 g/mol |
Nombre IUPAC |
1-[2-(chloromethoxy)ethyl]-4-fluorobenzene |
InChI |
InChI=1S/C9H10ClFO/c10-7-12-6-5-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
Clave InChI |
IKMYGQLGJGGKCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCOCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)






![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)


![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)
